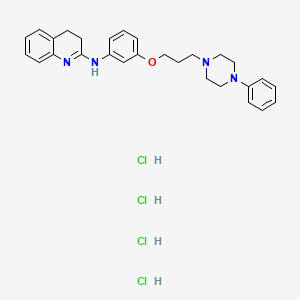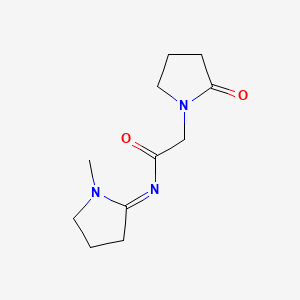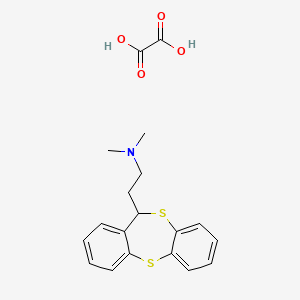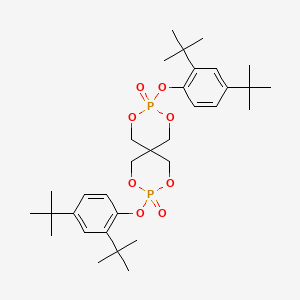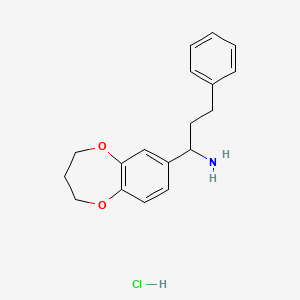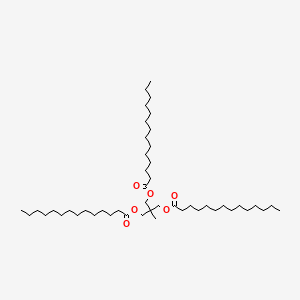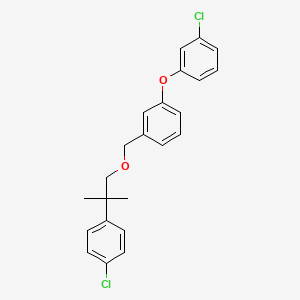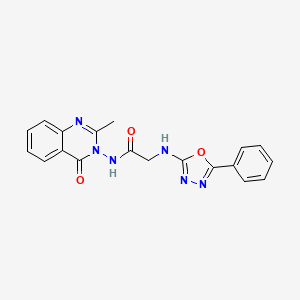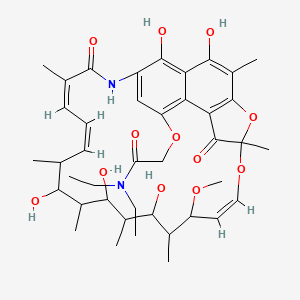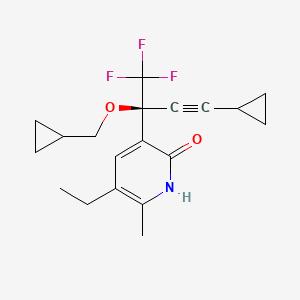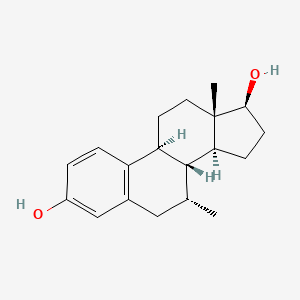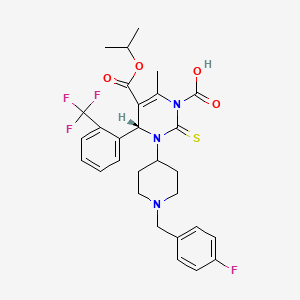
Dtpfpm, (R(-))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dtpfpm, (R(-))- is a chiral compound with significant applications in various fields of science and industry. The compound’s unique stereochemistry makes it an important subject of study in asymmetric synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dtpfpm, (R(-))- typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the reaction of diethylene triamine penta methylene phosphonic acid with specific reagents under controlled conditions . The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Dtpfpm, (R(-))- is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced separation techniques, such as chromatography, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dtpfpm, (R(-))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions often involve the use of sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halides are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids.
Aplicaciones Científicas De Investigación
Dtpfpm, (R(-))- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of flame retardants and antibacterial agents.
Mecanismo De Acción
The mechanism by which Dtpfpm, (R(-))- exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and van der Waals forces, which stabilize the compound-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
Diethylene triamine penta methylene phosphonic acid: Similar in structure but lacks the chiral center.
Diketopyrrolopyrrole-based polymers: Used in similar applications but differ in their electronic properties.
Uniqueness
Dtpfpm, (R(-))- is unique due to its chiral nature, which allows it to be used in asymmetric synthesis and catalysis. This property makes it more effective in producing enantiomerically pure compounds compared to its achiral counterparts.
Propiedades
Número CAS |
135100-64-0 |
|---|---|
Fórmula molecular |
C29H31F4N3O4S |
Peso molecular |
593.6 g/mol |
Nombre IUPAC |
(4R)-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-1-carboxylic acid |
InChI |
InChI=1S/C29H31F4N3O4S/c1-17(2)40-26(37)24-18(3)35(28(38)39)27(41)36(25(24)22-6-4-5-7-23(22)29(31,32)33)21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39)/t25-/m1/s1 |
Clave InChI |
XPHFIUPUWYTQQV-RUZDIDTESA-N |
SMILES isomérico |
CC1=C([C@H](N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
SMILES canónico |
CC1=C(C(N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



